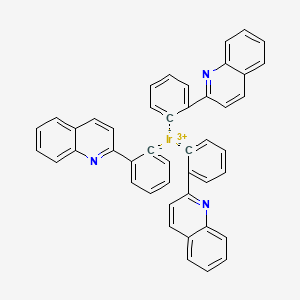

Iridium(3+);2-phenylquinoline

Description

Contextualization of Cyclometalated Iridium(III) Complexes in Contemporary Chemistry

Cyclometalated iridium(III) complexes are a prominent class of compounds in modern chemistry, largely due to their exceptional photophysical properties. elsevierpure.com These properties include large Stokes shifts, high emission quantum yields, and emission lifetimes on the microsecond scale, which arise from a low-lying, spin-forbidden metal-to-ligand charge transfer (³MLCT) transition. elsevierpure.com The strong spin-orbit coupling induced by the heavy iridium atom facilitates the harvesting of both singlet and triplet excitons, allowing for internal quantum efficiencies approaching 100% in certain applications. case.edudntb.gov.ua This unique characteristic has positioned them as leading materials for organic light-emitting diodes (OLEDs), photocatalysis, bioimaging, and anticancer research. elsevierpure.comnih.gov Their excited-state and redox characteristics can be finely tuned by modifying the ligands, making them highly adaptable for various applications. nih.gov

Significance of 2-Phenylquinoline (B181262) as a Fundamental Ligand Framework

The 2-phenylquinoline (pq) ligand is a cornerstone in the design of highly efficient iridium(III) complexes. Its rigid, planar structure and extensive π-conjugation system contribute to the high photoluminescence quantum yields and thermal stability of the resulting complexes. researchgate.netrsc.org The 2-phenylquinoline framework serves as a C^N cyclometalating ligand, forming a stable five- or six-membered chelate ring with the iridium center. ingentaconnect.comacs.org This structural motif is fundamental to achieving desirable electronic properties. Modifications to the phenyl or quinoline (B57606) rings of the ligand, such as adding electron-donating or electron-withdrawing groups, allow for precise tuning of the emission color across the visible spectrum, from blue to deep red. case.eduresearchgate.netacs.org This tunability makes 2-phenylquinoline-based complexes exceptionally versatile for applications in full-color displays and targeted therapies. rsc.orgacs.org

Historical Development and Evolution of Research on Iridium(3+);2-phenylquinoline Systems

The history of iridium itself dates back to its discovery in 1803 by Smithson Tennant. briandcolwell.com However, the intensive study of its coordination complexes, particularly cyclometalated ones for optoelectronic applications, is a more recent development. Research into phosphorescent iridium(III) complexes gained significant momentum with the need for more efficient emitter materials in OLEDs to overcome the 25% internal quantum efficiency limit of fluorescent materials. mdpi.com Early work focused on ligands like 2-phenylpyridine (B120327) (ppy). Subsequently, researchers turned to ligands with more extended π-systems, such as 2-phenylquinoline, to achieve red emission, a critical component for full-color displays. researchgate.netingentaconnect.com Over the years, research has evolved from synthesizing basic homoleptic and heteroleptic complexes to creating highly sophisticated molecules with tailored properties for specific applications, including solution-processable OLEDs, electrochemiluminescence (ECL) sensors, and phototheranostic agents for cancer therapy. case.edunih.govrsc.org

Fundamental Principles Governing Photophysical and Electronic Properties of Iridium(III) Complexes

The photophysical behavior of iridium(III) complexes is governed by the interplay of electronic transitions between the metal and its ligands. Upon absorption of light, the complex is promoted to an excited singlet state. Due to the heavy iridium atom, strong spin-orbit coupling facilitates rapid intersystem crossing to a triplet excited state. dntb.gov.uaacs.org The emissive decay from this triplet state back to the ground state is known as phosphorescence. dntb.gov.ua

The key transitions are:

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a d-orbital of the iridium center to a π* orbital of the ligand. acs.orgacs.org

Ligand-to-Ligand Charge Transfer (LLCT): An electron transitions between orbitals of different ligands. bohrium.com

Intraligand (ILCT) or π-π* transitions: An electron moves between orbitals within the same ligand. acs.orgbohrium.com

The emission color and efficiency are determined by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The HOMO is typically located on both the iridium metal and the cyclometalating ligand (like 2-phenylquinoline), while the LUMO is often centered on the ancillary ligand. rsc.orgrsc.org By carefully selecting and modifying the cyclometalating and ancillary ligands, researchers can tune this energy gap and, consequently, the emission properties of the complex. acs.orgrsc.org

Scope and Objectives of the Comprehensive Academic Review

This review provides a detailed examination of iridium(III) complexes featuring the 2-phenylquinoline ligand. The primary objectives are to:

Summarize the key synthetic strategies and structural characterization techniques for these complexes.

Analyze their fundamental photophysical and electronic properties, supported by data from recent research.

Explore their diverse applications in materials science, optoelectronics, and catalysis.

Discuss the current challenges and future directions in the field.

The article will focus exclusively on the scientific aspects of these complexes, presenting detailed research findings and data tables to offer a comprehensive and authoritative overview for researchers and students in chemistry and materials science.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C45H30IrN3 |

|---|---|

Molecular Weight |

805.0 g/mol |

IUPAC Name |

iridium(3+);2-phenylquinoline |

InChI |

InChI=1S/3C15H10N.Ir/c3*1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h3*1-6,8-11H;/q3*-1;+3 |

InChI Key |

QZWVPOKJCQQRHX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.C1=CC=C([C-]=C1)C2=NC3=CC=CC=C3C=C2.[Ir+3] |

Origin of Product |

United States |

Theoretical Foundations and Electronic Structure Analysis of Iridium 3+ ;2 Phenylquinoline

Ligand Field Theory and d-Orbital Splitting in Octahedral Iridium(III) Complexes

In an isolated gaseous iridium(III) ion, the five d-orbitals are degenerate, meaning they possess the same energy level. youtube.com However, when this ion is placed in an octahedral field created by the surrounding ligands, this degeneracy is lifted. The ligands' electron pairs repel the electrons in the d-orbitals of the central metal ion. youtube.comuni-siegen.de This repulsion is not uniform across all d-orbitals. The d-orbitals that point directly towards the ligands (dz² and dx²-y²), known as the eg set, experience greater repulsion and are raised in energy. youtube.com Conversely, the d-orbitals that lie between the ligand axes (dxy, dxz, and dyz), the t2g set, experience less repulsion and are stabilized at a lower energy level. youtube.comuni-siegen.de

The energy difference between the eg and t2g sets is termed the d-orbital splitting energy (Δo). uni-siegen.delibretexts.org The magnitude of Δo is influenced by several factors, including the charge on the metal ion and the nature of the ligands. youtube.comlibretexts.org For iridium(III), a third-row transition metal, the large spatial extent of the 5d orbitals leads to strong overlap with ligand orbitals, resulting in a large Δo. This large splitting energy typically leads to low-spin complexes, where electrons preferentially pair up in the lower-energy t2g orbitals before occupying the higher-energy eg orbitals. libretexts.orglibretexts.org

Principles of Cyclometalation and Its Impact on Electronic Structure

Cyclometalation is a chemical process where a ligand coordinates to a metal center through two or more donor atoms, forming a chelate ring that includes a direct metal-carbon bond. nih.gov In the case of 2-phenylquinoline (B181262), the nitrogen atom of the quinoline (B57606) ring and a carbon atom from the phenyl ring coordinate to the iridium(III) center. This process results in the formation of a stable, five- or six-membered chelate ring. acs.org

The formation of the Ir-C σ-bond has a profound impact on the electronic structure of the complex. The strong σ-donating nature of the carbanion raises the energy of the highest occupied molecular orbital (HOMO), which is typically a mixture of iridium d-orbitals and ligand π-orbitals. nih.govrsc.org This elevation of the HOMO energy level leads to a reduction in the HOMO-LUMO energy gap, which in turn influences the absorption and emission properties of the complex. case.eduresearchgate.net The rigid cyclometalated structure also contributes to reducing non-radiative decay pathways, often leading to higher phosphorescence quantum yields. nih.gov

Molecular Orbital Theory Applied to Iridium-Carbon/Nitrogen Bonding

A more detailed understanding of the bonding in cyclometalated iridium(III) complexes is provided by molecular orbital (MO) theory. The interaction between the iridium 5d orbitals and the ligand orbitals (both σ and π) leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. libretexts.orglibretexts.org

The HOMO in these complexes is generally of a mixed metal-ligand character, with significant contributions from the iridium d-orbitals and the π-orbitals of the phenylquinoline ligand. researchgate.netresearchgate.net The lowest unoccupied molecular orbital (LUMO), on the other hand, is typically localized on the π-system of the quinoline part of the ligand. case.edu The strong covalent interaction in the Ir-C bond leads to a significant destabilization of the HOMO, while the Ir-N bond, being a more traditional dative bond, has a less pronounced effect on the frontier orbital energies. usc.edu This distribution of electron density in the frontier orbitals is a key factor in determining the nature of the electronic transitions.

Understanding Electronic Transitions: Metal-to-Ligand Charge Transfer (MLCT), Ligand-Centered (LC), and Ligand-to-Ligand Charge Transfer (LLCT) States

The absorption of light by an iridium(III) complex with 2-phenylquinoline promotes an electron from an occupied molecular orbital to an unoccupied one. The nature of these transitions can be classified based on the orbitals involved:

Metal-to-Ligand Charge Transfer (MLCT): This transition involves the promotion of an electron from a metal-centered d-orbital (part of the HOMO) to a ligand-centered π* orbital (the LUMO). researchgate.netnih.govresearchgate.net In many iridium(III) complexes, including those with 2-phenylquinoline, the lowest energy absorption and the subsequent phosphorescent emission are dominated by MLCT character. nih.govacs.org

Ligand-Centered (LC): These transitions occur between orbitals that are both primarily localized on the ligand, such as π-π* transitions within the 2-phenylquinoline framework. researchgate.netnih.gov These transitions typically occur at higher energies (in the UV region) compared to MLCT transitions. researchgate.net

Ligand-to-Ligand Charge Transfer (LLCT): In heteroleptic complexes with more than one type of ligand, it is possible to have a transition from an orbital on one ligand to an orbital on another. case.edunih.gov The presence of different ligands can lead to a mixing of MLCT and LLCT states. nih.gov

The character of the lowest excited state can be a mixture of these different types of transitions, and this mixing can be tuned by modifying the ligands. acs.orgmdpi.comnih.gov For instance, introducing electron-donating or -withdrawing groups on the 2-phenylquinoline ligand can alter the energies of the frontier orbitals and thus change the relative contributions of MLCT and LC character to the excited state. researchgate.net

Spin-Orbit Coupling and Mechanisms of Efficient Phosphorescence in Iridium(III) Systems

Upon absorption of a photon, the complex is initially in a singlet excited state. For phosphorescence to occur, the molecule must transition from the singlet excited state to a triplet excited state through a process called intersystem crossing (ISC). In most organic molecules, this process is spin-forbidden and therefore inefficient.

However, in complexes of heavy atoms like iridium, spin-orbit coupling (SOC) is significant. researchgate.netacs.org SOC is a relativistic effect that arises from the interaction between the electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. The large nuclear charge of iridium enhances this coupling, which effectively mixes singlet and triplet states. researchgate.net This mixing of spin states makes the formally spin-forbidden ISC process much more efficient, allowing for near-unity quantum yields of triplet state formation. researchgate.net

The strong SOC also facilitates the reverse process, radiative decay from the lowest triplet state (T1) back to the singlet ground state (S0), which is observed as phosphorescence. nih.govacs.org This is why iridium(III) complexes are such efficient phosphorescent emitters. acs.org

Excited State Deactivation Pathways: Radiative vs. Non-Radiative Processes

Once the triplet excited state is populated, it can return to the ground state through several deactivation pathways:

Radiative Decay (Phosphorescence): The emission of a photon as the molecule transitions from the T1 state to the S0 state. The rate of this process is denoted by kr.

Internal Conversion (IC): Non-radiative transition between states of the same spin multiplicity (e.g., Tn → T1).

Intersystem Crossing (ISC): Non-radiative transition between states of different spin multiplicity (e.g., T1 → S0).

Vibrational Relaxation: The dissipation of excess energy as heat to the surrounding environment.

Deactivation through Metal-Centered (MC) states: The presence of low-lying, non-emissive d-d excited states (MC states) can provide an efficient non-radiative decay channel, quenching the phosphorescence. nih.govacs.orgnih.gov The rigid structure of cyclometalated ligands helps to raise the energy of these MC states, thus minimizing this deactivation pathway. nih.gov

The phosphorescence quantum yield (Φp) is determined by the relative rates of radiative and non-radiative decay from the T1 state: Φp = kr / (kr + knr), where knr is the sum of the rates of all non-radiative decay processes.

Interplay of Energy Transfer and Electron Transfer Mechanisms in Iridium(3+);2-phenylquinoline Complexes

In many applications, such as OLEDs and photocatalysis, complexes of this compound can participate in energy transfer and electron transfer processes.

Energy Transfer: This process involves the non-radiative transfer of the excited-state energy from the iridium complex (the donor) to another molecule (the acceptor). This can occur through two primary mechanisms:

Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction that does not require physical contact between the donor and acceptor.

Dexter Energy Transfer: A short-range mechanism that requires orbital overlap between the donor and acceptor and is essentially an exchange of electrons. In the context of OLEDs, the iridium complex, acting as a phosphorescent dopant, is excited and then transfers its triplet energy to a host material or another dopant. case.edu

Electron Transfer: The excited iridium complex can also act as either an electron donor (reductive quenching) or an electron acceptor (oxidative quenching). researchgate.netprinceton.edu In its excited state, the complex has both a more easily removed electron (from the HOMO) and a greater affinity for an electron (in the now partially vacant HOMO). Whether it acts as a reductant or an oxidant depends on the redox potentials of the other species present in the system. researchgate.net This property is central to the use of iridium complexes as photoredox catalysts. nih.gov

The efficiency of both energy and electron transfer processes depends on the energy levels of the involved species and the distance and orientation between them. case.edu

Synthetic Methodologies and Precursor Design for Iridium 3+ ;2 Phenylquinoline Architectures

Synthesis and Functionalization of 2-Phenylquinoline (B181262) Ligands

The electronic and photophysical properties of the final iridium complex are profoundly influenced by the nature of the ligands coordinated to the metal center. Consequently, the ability to strategically functionalize the 2-phenylquinoline scaffold and to synthesize a diverse array of ancillary ligands is paramount.

The 2-phenylquinoline ligand framework can be synthesized through established organic reactions, with the Friedländer condensation being a common and high-yielding method. acs.org Structural diversification is achieved by introducing various substituents onto either the quinoline (B57606) or the phenyl ring. These modifications are crucial for tuning the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting complex, which in turn dictates its emission color and efficiency.

Structure-activity relationship (SAR) studies have revealed significant findings regarding substituent effects:

Alkylamino Chains: The introduction of an alkylamino chain, often at the C-4 position of the quinoline, is frequently reported as essential for certain biological activities and can influence the complex's properties. uniurb.ittandfonline.comresearchgate.net

Methoxy (B1213986) and Benzyloxy Groups: Placing a methoxy group at the C-6 position of the quinoline core has been shown to enhance activity while reducing cytotoxicity in biological contexts. tandfonline.com A benzyloxy group at the same position can also retain desired properties. tandfonline.com

Fluorinated Groups: Electron-withdrawing groups, such as trifluoromethyl (CF3) or fluoro (F), can be introduced to modulate the electronic properties of the ligands and, consequently, the resulting complexes. nih.gov For instance, ligands like 2-(2,4-difluorophenyl)pyridine (B1338927) are widely used for developing blue-emitting materials. acs.orgnih.gov

Extended Conjugation: Increasing the π-conjugation of the ligand, for example by adding aromatic rings, generally leads to a bathochromic (red) shift in the emission wavelength of the iridium complex. rsc.org This is attributed to the lowering of the π* orbital energies. rsc.org

These synthetic strategies allow for the creation of a library of 2-phenylquinoline-based ligands, each designed to impart specific, desirable characteristics to the final iridium(III) complex.

In addition to the primary cyclometalating 2-phenylquinoline ligands, heteroleptic iridium(III) complexes contain one or more ancillary ligands. These ligands play a critical role in stabilizing the complex and fine-tuning its photophysical and electronic properties. A wide variety of ancillary ligands have been synthesized and incorporated into iridium complexes.

Common classes of ancillary ligands include:

β-Diketonates: Acetylacetonate (B107027) (acac) is a classic and widely used ancillary ligand. acs.orgnih.gov Other derivatives, such as 1-phenyl-3-methyl-4-isobutyryl-5-pyrazolonate (PMIP), have also been employed to improve properties like photoluminescence quantum efficiency. acs.org

Polypyridyls: Bipyridine (bpy) and 1,10-phenanthroline (B135089) (phen) and their derivatives are extensively used. researchgate.netmdpi.com They can be functionalized to alter the LUMO energy level of the complex. researchgate.netmdpi.com

Sulfur-containing Ligands: Ligands like N,N-diisopropyldithiocarbamate (dipdtc) have been used to create highly efficient green-emitting iridium complexes. rsc.org

Aryl Isocyanides: These ligands have been shown to have a minimal effect on the absorption and emission band positions but can control the dynamics of the excited state. rsc.org

Schiff Bases: Pyrazolone-based Schiff base derivatives are another class of ancillary ligands used in the synthesis of novel heteroleptic iridium complexes. researchgate.net

The synthesis of these ancillary ligands often involves standard organic chemistry techniques, allowing for the creation of a diverse palette from which to build the final iridium architecture.

Preparation of Iridium(III) Halide-Bridged Dimers as Key Synthetic Intermediates

A cornerstone in the synthesis of cyclometalated iridium(III) complexes is the formation of a halide-bridged dimer intermediate. This precursor, typically a chloro-bridged dimer with the formula [(C^N)2Ir(μ-Cl)]2, where C^N is the cyclometalating ligand (e.g., 2-phenylquinoline), is formed by reacting iridium(III) trichloride (B1173362) hydrate (B1144303) (IrCl3·nH2O) with an excess of the C^N ligand. nih.govrsc.org

The standard procedure involves heating the reactants under reflux in a high-boiling point solvent or a solvent mixture. nih.govrsc.org A common solvent system is a 3:1 mixture of 2-methoxyethanol (B45455) and water. rsc.org The reaction typically proceeds over several hours to ensure complete cyclometalation and dimer formation. For example, the synthesis of the widely used dimer [Ir(ppy)2Cl]2 (where ppy = 2-phenylpyridine (B120327), a close analog to phq) involves refluxing IrCl3·nH2O with 2-phenylpyridine for 24 hours. rsc.org After cooling, the dimer precipitates from the solution and can be collected, washed, and purified. rsc.org The formation of these dimers, which feature a cis-C,C and trans-N,N arrangement of the ligands, is a clean and efficient process for a variety of cyclometalating ligands, including 2-phenylquinoline. nih.gov

| Precursor Ligand | Solvent System | Conditions | Yield | Reference |

| 2-phenylpyridine | 2-methoxyethanol/water | Reflux, 24h | 74% | rsc.org |

| 2-(2,4-difluorophenyl)pyridine | 1,2-dichloroethane | Reflux, 16h | - | analis.com.my |

| 2-phenylquinoline | - | - | - | nih.gov |

| Benzo[h]quinoline | - | Microwave | High | acs.org |

This table presents representative data for the synthesis of iridium(III) halide-bridged dimers. Conditions and yields may vary based on specific ligand modifications and procedural scales.

Direct Cyclometalation Reactions for Iridium(3+);2-phenylquinoline Complex Formation

The final step in constructing the target iridium complex involves the cleavage of the chloro-bridges in the dimer intermediate by an ancillary ligand. This reaction yields the monomeric [Ir(C^N)2(LX)] complex, where LX is a monoanionic bidentate ancillary ligand.

The most conventional method for synthesizing the final monomeric complex is to react the iridium dimer with the chosen ancillary ligand in a suitable solvent under reflux. nih.gov This approach is widely applicable for a range of ancillary ligands, including β-diketonates like acetylacetone (B45752) (acacH) and picolinic acid (picH). nih.gov

The reaction typically involves dissolving the dimer and a slight excess of the ancillary ligand in a solvent like 2-methoxyethanol or a dichloromethane (B109758)/methanol mixture and heating the mixture for several hours. rsc.orgmdpi.comnih.gov For cationic complexes, the reaction is often followed by an anion exchange, typically using ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6), to precipitate the final product. acs.orgacs.org For example, heteroleptic complexes have been synthesized by reacting the dimer with various diimine-type ligands in 2-methoxyethanol, followed by counter-anion exchange. rsc.org

To overcome the long reaction times associated with conventional heating, microwave-assisted synthesis has emerged as a powerful alternative. acs.orgnih.gov Microwave irradiation can dramatically accelerate the rate of chemical reactions, reducing synthesis times from many hours to mere minutes. researchgate.netresearchgate.net

This technique has been successfully applied to both the formation of the iridium dimer and the subsequent reaction with ancillary ligands. acs.orgnih.govdtic.mil Research has demonstrated that microwave-assisted C,N-cyclometalation is a quick and highly efficient route to chloro-bridged iridium(III) dimers. acs.orgnih.gov Furthermore, the rapid synthesis of tris-cyclometalated complexes like tris(2-phenylquinoline)iridium(III) (Ir(phq)3), which is difficult to prepare by conventional methods, has been achieved in as little as 20-30 minutes using microwave irradiation. researchgate.netresearchgate.net One-pot, three-component strategies using microwave heating have also been developed for the efficient synthesis of ionic iridium(III) complexes. rsc.org

| Method | Reactants | Conditions | Time | Yield | Reference |

| Reflux | [(ppy)2IrCl]2 + Imidazole Ligand | DCM/Methanol, Reflux | 12h | - | nih.gov |

| Reflux | [(epqc)2IrCl]2 + Diimine Ligand | 2-methoxyethanol | - | High | rsc.org |

| Microwave | IrCl3·nH2O + 2-phenylquinoline | Microwave Irradiation | 30 min | Low | researchgate.netresearchgate.net |

| Microwave | IrCl3·nH2O + Ligand Precursors | One-pot, Microwave | < 1h | - | rsc.org |

This table compares conventional and microwave-assisted methods for the final complex formation. "ppy" (2-phenylpyridine) and "epqc" (ethyl-2-phenylquinoline-4-carboxylate) are used as representative cyclometalating ligands.

Mechanochemical and Green Chemistry Approaches to Complex Synthesis

The synthesis of this compound complexes has traditionally relied on solution-based methods that often require long reaction times, high-boiling point solvents, and inert atmosphere conditions. researchgate.netrsc.org These requirements present significant drawbacks regarding cost, energy consumption, and environmental impact. rsc.org In response, mechanochemical and green chemistry approaches have emerged as powerful, sustainable alternatives.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a rapid, efficient, and solvent-less route to these iridium complexes. rsc.orgresearchgate.net A two-step mechanochemical protocol has been developed for the synthesis of various tris-cyclometalated iridium(III) complexes, starting from the relatively inexpensive iridium(III) chloride hydrate. rsc.orgrsc.org This solid-state method significantly reduces reaction times; for instance, the initial ligand exchange can be completed in as little as 10-30 minutes, with a subsequent step taking around 60-90 minutes. rsc.orgrsc.org This is a stark contrast to conventional solution-based methods that can require over 24 hours. rsc.org

A key advantage of mechanochemistry is its ability to facilitate reactions involving poorly soluble intermediates, a common challenge in solution-based synthesis. rsc.orgrsc.orgnih.gov For example, the chloride-bridged iridium dimer formed with 2-phenylquinoline is sparingly soluble in common organic solvents, hindering further ligand exchange in solution even at elevated temperatures. rsc.orgrsc.orgnih.gov However, solid-state mechanochemical conditions successfully yield the desired tris-cyclometalated complex. rsc.orgrsc.orgnih.gov Furthermore, one-pot mechanochemical procedures have been successfully demonstrated, further simplifying the process and reducing solvent waste. rsc.orgresearchgate.net These solvent-less or low-solvent (liquid-assisted grinding, LAG) methods align with the principles of green chemistry by minimizing the use of hazardous organic solvents. researchgate.netchemrxiv.org

Table 1: Comparison of Synthetic Approaches for Iridium(III) Complexes

| Feature | Conventional Solution-Based Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Reaction Time | Often prolonged (>24 hours) rsc.org | Rapid (minutes to a few hours) rsc.orgrsc.org |

| Solvent Use | Significant amounts of high-boiling solvents researchgate.netrsc.org | Solvent-less or minimal solvent (LAG) rsc.orgchemrxiv.org |

| Reaction Conditions | Often requires inert atmosphere and high temperatures researchgate.netrsc.org | Typically performed in air at room temperature rsc.orgchemrxiv.org |

| Intermediate Solubility | Can be limited by poor solubility of intermediates like dimers rsc.orgrsc.org | Effective for poorly soluble substrates and intermediates rsc.orgrsc.org |

| Yields | Variable; can be low for certain complexes | Good to high yields reported (e.g., 31-83%) rsc.orgchemrxiv.org |

| Environmental Impact | Higher due to solvent waste and energy use rsc.org | Lower; considered a green chemistry approach rsc.orgresearchgate.net |

Ligand Exchange and Stereoselective Synthesis of this compound Complexes

Ligand exchange is a fundamental strategy for creating heteroleptic this compound complexes, where the iridium center is coordinated by more than one type of ligand. case.eduingentaconnect.com The process typically begins with the synthesis of a chloro-bridged dimer, such as [(pq)₂Ir(μ-Cl)]₂ (where pq is 2-phenylquinoline). This dimer serves as a versatile precursor. researchgate.netcase.edu The bridging chloride ligands can be cleaved and replaced by various ancillary ligands, leading to the formation of monomeric complexes with tailored properties. case.edumdpi.com This substitution is often facilitated by a silver salt, like silver triflate (AgOTf), which acts as a halide abstractor. rsc.org The choice of the incoming ancillary ligand is crucial as it significantly influences the photophysical and electrochemical characteristics of the final complex. researchgate.net

Stereoselective synthesis is critical for controlling the spatial arrangement of ligands around the iridium center, which is essential for applications in chiral sensing and circularly polarized luminescence. nih.govsonar.chnih.gov For bis-cyclometalated complexes of the type [Ir(C^N)₂(L^L)], where C^N is 2-phenylquinoline and L^L is a bidentate ancillary ligand, the use of enantiomerically pure chiral ligands can direct the stereochemistry at the metal center. nih.govnih.gov For instance, reacting a chloro-bridged dimer with a chiral ancillary ligand can lead to the stereoselective formation of a single diastereoisomer. nih.gov

Control over fac vs. mer Isomer Formation

For tris-cyclometalated homoleptic complexes, such as Ir(pq)₃, two geometric isomers are possible: facial (fac), where the three nitrogen atoms occupy one face of the octahedron, and meridional (mer), where they lie in a plane bisecting the octahedron. The choice of synthetic methodology can provide significant control over which isomer is formed.

Research has shown that mechanochemical synthesis routes can exhibit remarkable stereoselectivity. researchgate.netnih.gov Under applied mechanochemical conditions using ball milling, the facial isomer of tris-cyclometalated iridium(III) complexes is often obtained exclusively, with no meridional isomer detected in the crude reaction mixture. researchgate.netnih.gov This facial selectivity is a significant advantage over some solution-based methods where mixtures of isomers can be formed. mdpi.com The synthesis of meridional isomers, such as mer-[IrCl₃(DMSO)(phen)], can sometimes be achieved by carefully controlling the order of reagent addition in solution-based synthesis. mdpi.com Tripodal ligands designed with specific molecular scaffolds can also be used to trigger the formation of facial isomers. researchgate.net

Introduction of Diverse Ancillary Ligands (e.g., Mono-, Bi-, Tridentate)

The versatility of the this compound framework allows for the incorporation of a wide array of ancillary ligands, which fine-tune the resulting complex's properties. These ligands are typically introduced by reacting them with the chloro-bridged iridium dimer precursor. researchgate.net

Monodentate Ligands: While less common for creating stable, emissive complexes for OLEDs, monodentate ligands like acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), and chloride are important in precursor complexes and can influence reactivity. mdpi.comnih.govacs.org Studies have shown that coordinating solvents like DMSO and acetonitrile can cleave the μ-chloride bridges in dimers to form monomeric species such as [Ir(ppy)₂Cl(DMSO)]. acs.org

Bidentate Ligands: This is the most widely studied class of ancillary ligands for [Ir(pq)₂(L^L)] type complexes. A vast range of bidentate ligands, both anionic and neutral, have been employed. Common examples include:

Acetylacetonate (acac): A classic monoanionic bidentate ligand used to create highly efficient neutral complexes. researchgate.netnih.gov

Picolinic acid derivatives: Ligands like picolinic acid N-oxide (pic-N-O) have been used to generate highly efficient phosphorescent emitters. case.edu

Polypyridyls: Ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (phen) and their derivatives (e.g., dipyrido[3,2-a:2′,3′-c]phenazine or dppz) are frequently used to create cationic complexes. acs.orgrsc.orgnih.gov

Imidazole- and Triazole-based ligands: These N-heterocyclic carbene (NHC) or azolate ligands can confer specific electronic properties and steric bulk. rsc.orgresearchgate.net

Tridentate Ligands: Tridentate ligands like 2,2′:6′,2″-terpyridine (tpy) offer enhanced stability to the complex. mdpi.com The resulting architecture, [Ir(C^N)(N^N^N)L]⁺, allows for the independent tuning of three different ligands to optimize the final properties. mdpi.com

Table 2: Examples of Ancillary Ligands in this compound Complexes

| Ligand Type | Ancillary Ligand Name | Abbreviation | Resulting Complex Example |

|---|---|---|---|

| Bidentate (Anionic) | Acetylacetonate | acac | (pq)₂Ir(acac) researchgate.net |

| Bidentate (Anionic) | Picolinic acid N-oxide | pic-N-O | (pq)₂Ir(pic-N-O) case.edu |

| Bidentate (Anionic) | 2-[4-(trimethylsilyl)phenyl]pyridine | TMSppy | (pq)₂Ir(TMSppy) ingentaconnect.com |

| Bidentate (Neutral) | 2,2'-Bipyridine | bpy | [Ir(pq)₂(bpy)]⁺ acs.org |

| Bidentate (Neutral) | Dipyrido[3,2-f:2',3'-h]quinoxaline | dpq | [Ir(pq)₂(dpq)]⁺ nih.gov |

| Tridentate (Neutral) | 2,2′:6′,2″-Terpyridine | tpy | [Ir(tpy)(ppy)Cl]⁺ (precursor type) mdpi.com |

Purification and Isolation Techniques for High-Purity this compound Complexes

Achieving high purity is paramount for this compound complexes, especially for their use in applications like organic light-emitting diodes (OLEDs), where impurities can severely degrade device performance and lifetime. Several standard and advanced techniques are employed for their purification and isolation.

The most common method for purifying these iridium complexes is column chromatography on a silica (B1680970) gel stationary phase. case.eduresearchgate.netrsc.org A gradient of solvents, such as dichloromethane and methanol, is often used to elute the desired complex, separating it from unreacted ligands and synthetic byproducts. case.edursc.org The brightly colored nature of many of these complexes allows for easy visual tracking of the product band on the column. rsc.org

Following chromatographic separation, filtration and washing are routine steps. The synthesized complexes, which often precipitate from the reaction mixture, are collected by filtration and washed with solvents like diethyl ether or ethanol (B145695) to remove soluble impurities. researchgate.net

For final purification to achieve the high levels of purity required for electronic device fabrication, techniques such as recrystallization or sublimation are used. Recrystallization from a suitable solvent system can yield highly crystalline material, effectively removing trace impurities. Sublimation is particularly effective for neutral complexes, like (pq)₂Ir(acac), and some cationic complexes designed with sufficient steric hindrance to be sublimable. rsc.org This process, carried out under high vacuum and elevated temperatures, separates the volatile complex from non-volatile impurities, yielding a product of very high purity.

The purity and structure of the final isolated complexes are confirmed through a combination of analytical techniques, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), mass spectrometry, and elemental analysis. case.eduacs.org

Advanced Spectroscopic and Structural Characterization Techniques

Single-Crystal X-ray Diffraction for Definitive Molecular and Supramolecular Structure Elucidation

Elucidation of Coordination Geometry and Isomeric Purity

For iridium(III) complexes featuring 2-phenylquinoline (B181262) ligands, X-ray crystallography confirms the widely observed distorted octahedral coordination geometry around the iridium atom. acs.orgrsc.org This geometry arises from the coordination of the iridium center with the carbon and nitrogen atoms of the cyclometalated 2-phenylquinoline ligands. acs.org The resulting structures can exist as different isomers, such as facial (fac) and meridional (mer), which can be definitively identified and distinguished through crystallographic analysis. acs.orggoogle.com The determination of isomeric purity is crucial as the different spatial arrangements of the ligands can significantly influence the photophysical and electronic properties of the complex. acs.org

Analysis of Intramolecular and Intermolecular Interactions (e.g., pi-pi stacking)

Beyond defining the primary coordination sphere, single-crystal X-ray diffraction allows for the detailed analysis of non-covalent interactions that govern the packing of molecules in the crystal lattice. Of particular importance in these aromatic-rich iridium complexes are π-π stacking interactions. These interactions, occurring between the phenyl and quinoline (B57606) rings of adjacent ligands, can be either intramolecular or intermolecular. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Conformation

While X-ray diffraction provides a static picture of the molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable information about the structure and dynamics of complexes in solution.

¹H, ¹³C, ¹⁹F, and Heteronuclear NMR for Ligand and Complex Resonance Assignment

Proton (¹H) and carbon-13 (¹³C) NMR are fundamental techniques used to characterize iridium(III) 2-phenylquinoline complexes. researchgate.netmdpi.comnih.gov The chemical shifts and coupling patterns in the ¹H NMR spectra provide a detailed fingerprint of the protons on the 2-phenylquinoline ligands, allowing for their precise assignment. rsc.orgacs.orghmdb.ca Similarly, ¹³C NMR spectroscopy provides information about the carbon framework of the complex. nih.govrsc.orgacs.orgresearchgate.net For complexes containing fluorinated ligands, ¹⁹F NMR is an essential tool for characterizing the fluorine-containing moieties. rsc.org The inherent C₃ symmetry of facial isomers leads to magnetically equivalent ligands and simpler NMR spectra, while the lower symmetry of meridional isomers results in more complex spectra, aiding in their differentiation in solution. acs.org

2D NMR Techniques (COSY, NOESY, HSQC, HMBC) for Connectivity and Stereochemical Analysis

To unambiguously assign the complex NMR spectra and to elucidate the through-bond and through-space connectivities, a suite of two-dimensional (2D) NMR techniques is employed. Correlation Spectroscopy (COSY) helps to identify protons that are coupled to each other within the same spin system. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the complex. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings between protons and carbons, aiding in the complete assignment of the carbon skeleton. These advanced techniques are instrumental in confirming the structural integrity of the complexes in solution. mdpi.comacs.org

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of the iridium complexes and to gain insights into their fragmentation patterns. Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly used. rsc.orgsemanticscholar.orgnih.gov The resulting mass spectrum provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which serves to confirm the elemental composition of the synthesized complex. researchgate.netresearchgate.netcase.edu High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further validating the proposed molecular formula. acs.orgsemanticscholar.orgnih.gov Analysis of the fragmentation patterns observed in the mass spectrum can also offer structural information about the lability of different ligands and the stability of the complex.

Data Tables

Table 1: Representative Crystallographic Data for an Iridium(III) 2-phenylquinoline Complex

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.345 |

| b (Å) | 20.123 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 3845.2 |

| Z | 4 |

Note: This data is representative and specific values will vary for different complexes.

Table 2: Representative ¹H NMR Chemical Shift Data for an Iridium(III) 2-phenylquinoline Complex

| Proton | Chemical Shift (ppm) |

|---|---|

| Quinoline H-3 | 7.85 (d) |

| Quinoline H-4 | 8.12 (d) |

| Quinoline H-5 | 7.55 (t) |

| Quinoline H-6 | 7.98 (d) |

| Quinoline H-7 | 7.65 (t) |

| Quinoline H-8 | 8.25 (d) |

| Phenyl H-2' | 7.10 (d) |

| Phenyl H-3' | 6.95 (t) |

| Phenyl H-4' | 7.05 (t) |

| Phenyl H-5' | 6.90 (t) |

| Phenyl H-6' | 7.20 (d) |

Note: This data is representative and specific chemical shifts and coupling patterns will vary depending on the specific complex and solvent used.

Table 3: Representative Mass Spectrometry Data for an Iridium(III) 2-phenylquinoline Complex

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [M]+ | 803.2926 | 803.2943 |

| [M-L]+ | 598.1859 | 598.1862 |

Note: 'M' represents the parent complex and 'L' represents a 2-phenylquinoline ligand. This data is representative and the specific fragmentation will depend on the complex and the ionization method.

Electrochemistry: Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Determination

The electrochemical behavior of iridium(III) complexes featuring 2-phenylquinoline (pq) ligands is fundamental to understanding their application in fields such as organic light-emitting diodes (OLEDs) and photoredox catalysis. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are instrumental in characterizing the redox properties of these compounds. rsc.orgacs.org These methods allow for the precise determination of oxidation and reduction potentials, which correspond to the removal or addition of electrons from the complex.

In a typical CV experiment involving an iridium(III) complex, the potential is swept, and the resulting current is measured. This reveals the potentials at which the complex undergoes oxidation and reduction. rsc.org For many cyclometalated iridium(III) complexes, a quasi-reversible or fully reversible one-electron oxidation wave is observed, corresponding to the Ir(III)/Ir(IV) couple. researchgate.netkocsa.or.kr Similarly, reduction processes, typically associated with the ligands, are also characterized. The stability of a complex to repeated redox cycles can be inferred from the consistency of the cyclic voltammogram over multiple scans, with stable complexes showing symmetric and unchanging peaks. kocsa.or.kr

A series of cyclometalated iridium(III) complexes with 2-phenylquinoline and its derivatives have been systematically studied to elucidate their redox properties. rsc.org The obtained oxidation and reduction potentials are crucial parameters that dictate the electronic structure and reactivity of these molecules. For instance, the electrochemical properties of complexes like bis(2-phenylquinoline)(acetylacetonato)iridium(III) (Ir(pq)₂(acac)) and tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃), a closely related analogue, have been extensively documented. researchgate.netresearchgate.net These studies provide a foundation for tuning the properties of new complexes by modifying the ligand structure. rsc.orgnih.gov

The table below presents electrochemical data for several iridium(III) complexes containing 2-phenylquinoline or the analogous 2-phenylpyridine (B120327) ligand, illustrating the range of redox potentials achievable.

Table 1: Redox Potentials of Selected Iridium(III) Complexes

| Compound Name | Oxidation Potential (Eₒₓ vs. ref) | Reduction Potential (EᵣₑᏧ vs. ref) | Reference Electrode | Source(s) |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | +0.77 V | -2.19 V | SCE | aip.org |

| fac-Ir(ppy)₃ | +0.36 V | -2.60 V | Fc⁺/Fc | acs.org |

| [Ir(ppy)₂(bpy)]⁺ | +0.87 V | -1.78 V | Fc⁺/Fc | acs.org |

| Ir(pq)₂(acac) | +0.54 V | -2.31 V | Ag/AgCl | researchgate.net |

| Ir(ppy)₂(acac) | +0.60 V | -2.43 V | Ag/AgCl | researchgate.net |

| Ir(m-ppy)₃ | +0.51 V (vs. Ag wire) | -2.41 V (vs. Ag wire) | Ag wire | kocsa.or.kr |

| Ir(p-toly)₃ | +0.50 V (vs. Ag wire) | -2.43 V (vs. Ag wire) | Ag wire | kocsa.or.kr |

Correlating Redox Potentials with Electronic Structure and Reactivity

The redox potentials of iridium(III) 2-phenylquinoline complexes, determined via voltammetry, are directly linked to their electronic structure, specifically the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org The oxidation potential (Eₒₓ) is a measure of the energy required to remove an electron from the HOMO, while the reduction potential (EᵣₑᏧ) relates to the energy gained upon adding an electron to the LUMO. mdpi.com

A lower oxidation potential indicates a higher HOMO energy level, meaning the complex is more easily oxidized. rsc.orgrsc.org Conversely, a more positive reduction potential suggests a lower LUMO energy level, making the complex easier to reduce. The difference between the oxidation and reduction potentials (the electrochemical gap) provides an estimate of the HOMO-LUMO energy gap, which is correlated with the energy of the emitted light in phosphorescent applications. rsc.orgacs.org

This relationship is often exploited in the rational design of new complexes. aip.org For example, introducing electron-donating groups (like methyl groups) onto the 2-phenylquinoline ligands has been shown to raise the HOMO energy level, resulting in a lower oxidation potential. rsc.orgrsc.org Conversely, incorporating electron-withdrawing groups, such as fluorine atoms, can stabilize the HOMO, leading to a higher oxidation potential. nih.gov These modifications allow for the fine-tuning of the complex's electronic properties to meet the specific energy requirements for applications like photoredox catalysis. aip.orgacs.org In a photocatalytic cycle, the excited-state redox potentials, which can be estimated from the ground-state potentials and the excited-state energy, determine the feasibility of electron transfer with a substrate. aip.orgacs.org For instance, a photocatalyst with a highly negative excited-state oxidation potential (Eₒₓ) is a powerful reducing agent, while one with a very positive excited-state reduction potential (EᵣₑᏧ) is a strong oxidizing agent. aip.org

Analysis of Oxidation and Reduction Processes on Ligand and Metal Centers

Oxidation: The first oxidation process in these d⁶ iridium(III) complexes is generally assigned to the removal of an electron from an orbital with significant metal character, corresponding to the Ir(III) → Ir(IV) transition. acs.orgmdpi.com This orbital is typically the HOMO, which is a mixture of the iridium 5d orbitals and the π-orbitals of the cyclometalating ligand (e.g., 2-phenylquinoline). acs.org Therefore, the oxidation is often described as a mixed metal-to-ligand character process. researchgate.net The exact nature can be influenced by the ancillary ligands. For example, in heteroleptic complexes of the type [(ppy)₂Ir(RCOCHCOR′)], the electron-withdrawing nature of substituents on the ancillary β-diketonato ligand can significantly increase the potential required for the iridium-based oxidation. mdpi.com

Reduction: The reduction of iridium(III) 2-phenylquinoline complexes is typically ligand-centered. aip.orgresearchgate.net The first reduction involves the addition of an electron to the LUMO, which is predominantly composed of the π* orbitals of the ligand with the greatest electron affinity. acs.org In heteroleptic complexes, this is often the ancillary ligand (e.g., a bipyridine or picolinate), while in homoleptic complexes like tris(2-phenylquinoline)iridium(III), the electron is accepted into the π* system of one of the phenylquinoline ligands. acs.orgresearchgate.net Subsequent reduction steps may involve other ligands. This localization of the reduction on the ligands is a key feature of the electronic structure of these complexes. aip.org

Computational Chemistry and Theoretical Modeling of Iridium 3+ ;2 Phenylquinoline

Density Functional Theory (DFT) for Ground State Electronic Structure Characterization

DFT calculations are instrumental in providing a detailed understanding of the ground-state properties of fac-Ir(ppy)₃, laying the foundation for comprehending its excited-state behavior. usc.eduaip.org These theoretical approaches enable the precise determination of the molecule's geometry, the nature of its frontier molecular orbitals, and the distribution of electron density.

Geometry Optimization and Conformational Analysis

Geometry optimization of fac-Ir(ppy)₃ using DFT methods reveals a pseudo-octahedral coordination around the central iridium atom, with the three 2-phenylquinoline (B181262) ligands arranged in a facial (fac) isomeric form. usc.eduaip.org This fac isomer is computationally shown to be more stable than the meridional (mer) isomer by approximately 220 meV, making it the dominant species in most environments. usc.edu

In the optimized ground state (S₀) geometry, the complex exhibits nearly C₃ symmetry. psu.eduaip.org Theoretical calculations of bond lengths, such as the Ir-N and Ir-C distances, show excellent agreement with experimental data obtained from X-ray diffraction studies. For instance, DFT calculations using the B3LYP functional and the Lanl2DZ basis set yield Ir-N and Ir-C bond lengths of approximately 2.151 Å and 2.035 Å, respectively, which are very close to the experimental values of 2.132 Å and 2.024 Å. psu.edu

| Bond | Calculated (Å) psu.edu | Experimental (Å) psu.edu |

|---|---|---|

| Ir-N | 2.151 | 2.132 |

| Ir-C | 2.035 | 2.024 |

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gap Calculations

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the electronic and optical properties of fac-Ir(ppy)₃. DFT calculations reveal that the HOMO is primarily localized on the iridium metal center and the phenyl rings of the ppy ligands. researchgate.netnih.gov This indicates a significant contribution from the iridium 5d orbitals mixed with the ligand π-orbitals. researchgate.netnih.gov Conversely, the LUMO is predominantly distributed over the π-antibonding orbitals of the pyridine (B92270) rings of the 2-phenylquinoline ligands. researchgate.netrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter influencing the complex's absorption and emission characteristics. For the unsubstituted fac-Ir(ppy)₃, the calculated HOMO and LUMO energies are approximately -5.343 eV and -1.685 eV, respectively, resulting in an energy gap of 3.658 eV. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.343 |

| LUMO | -1.685 |

| HOMO-LUMO Gap | 3.658 |

Electron Density Distribution and Charge Analysis

Analysis of the electron density distribution provides further insight into the electronic structure and bonding within the complex. Electron density difference maps calculated for the ground state reveal the nature of the iridium-ligand bonds. acs.orgnih.gov Hirshfeld charge analysis, a method for partitioning electron density among atoms, shows a charge distribution pattern across the 2-phenylquinoline ligand. nih.gov This analysis reveals a charge density wave-like structure on the ppy ligand, which is related to the distribution of the HOMO and LUMO orbitals. nih.gov The HOMO is predominantly located around carbon atoms with more negative Hirshfeld charges, while the LUMO is concentrated near carbon atoms with less negative charges. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Spectroscopic Prediction

TD-DFT is a powerful computational method for investigating the excited-state properties of molecules, including their electronic absorption and emission spectra, and the nature of the electronic transitions involved. usc.edunih.gov

Calculation of Electronic Absorption and Emission Spectra

TD-DFT calculations can accurately predict the electronic absorption spectrum of fac-Ir(ppy)₃. The simulated spectrum typically shows two main absorption bands. nih.gov A high-energy band below 300 nm is attributed to spin-allowed π-π* transitions localized on the 2-phenylquinoline ligands (ligand-centered, LC). researchgate.net A broader, less intense band observed between 350 nm and 450 nm corresponds to a metal-to-ligand charge transfer (MLCT) transition, where an electron is excited from the iridium d-orbitals to the ligand π* orbitals. researchgate.netrsc.org Weaker, spin-forbidden triplet MLCT bands are also predicted at longer wavelengths, between 430 nm and 500 nm. researchgate.net For instance, a calculated vertical excitation energy for the first singlet transition is found at 353 nm, which is in good agreement with the experimental absorption at 375 nm. rsc.org

The phosphorescent emission of fac-Ir(ppy)₃ originates from the lowest triplet excited state (T₁). TD-DFT calculations can predict the emission wavelength, which for the unsubstituted complex is calculated to be around 532 nm, consistent with the experimental value of approximately 509 nm in dichloromethane (B109758). nih.gov

| Electronic Transition | Energy (nm/eV) | Oscillator Strength (f) | Character |

|---|---|---|---|

| S₀→S₁ | 353 (3.51) | 0.1326 | MLCT/LLCT |

| S₀→S₂ | 344 (3.60) | 0.0025 | LLCT |

| S₀→S₃ | 326 (3.81) | 0.0379 | MLCT/LLCT |

| S₀→S₄ | 318 (3.90) | 0.0842 | MLCT/LLCT |

| S₀→S₅ | 307 (4.04) | 0.0126 | MLCT/LLCT |

| S₀→S₆ | 300 (4.13) | 0.0656 | MLCT |

Characterization of Excited State Nature (e.g., MLCT, LC, MC contributions)

TD-DFT calculations are crucial for characterizing the nature of the excited states. The lowest energy excited states of fac-Ir(ppy)₃ are found to have a mixed character, primarily involving metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT). acs.orgnih.govrsc.org The lowest triplet excited state (T₁), from which phosphorescence occurs, is described as having a mixed ³MLCT and ³LC character. aip.org

Upon photoexcitation, the initial singlet excited state undergoes rapid intersystem crossing (ISC) to the triplet manifold. aip.org This ISC process is extremely efficient in fac-Ir(ppy)₃, occurring on a sub-picosecond timescale, due to the strong spin-orbit coupling (SOC) induced by the heavy iridium atom. aip.orgaip.org Computational studies have calculated the ISC rate constant to be on the order of 10¹² s⁻¹, which is significantly faster than the rate of radiative decay from the singlet state. aip.org

Furthermore, theoretical studies have identified the potential for non-radiative decay pathways involving metal-centered (MC) excited states. rsc.org These ³MC states can be populated from the emissive ³MLCT state and can lead to a decrease in the phosphorescence quantum yield. rsc.org Understanding the interplay between these different excited states (MLCT, LC, and MC) is essential for the rational design of more efficient phosphorescent emitters. rsc.org

Ab Initio and High-Level Post-Hartree-Fock Methods for Advanced Electronic Structure Calculations

To achieve a more rigorous understanding of the electronic structure of fac-[Ir(ppy)₃], researchers have employed high-level ab initio and post-Hartree-Fock methods. These computationally intensive techniques provide a more accurate description of electron correlation and relativistic effects, which are significant in this heavy-metal complex.

Combined density functional theory and multi-reference configuration interaction (MRCI) methods, including spin-orbit coupling, have been utilized to investigate the photophysics of fac-[Ir(ppy)₃]. nih.gov While a perturbational treatment of SOC is suitable for calculating the UV/Vis absorption spectrum, MRCI is preferable for determining phosphorescence rates. nih.gov Furthermore, multi-configuration quasi-degenerate second-order perturbation theory (XMC-QDPT2) has been shown to yield excitation energies in good agreement with experimental data. tsu.ru These advanced methods have been crucial in accurately describing the excited states and the intricate balance of factors governing radiative and non-radiative decay pathways. nih.govtsu.ru

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects

The behavior of fac-[Ir(ppy)₃] in the solution phase, which is relevant for many of its applications, can be investigated using molecular dynamics (MD) simulations. These simulations provide insights into how the solvent environment influences the structure, dynamics, and properties of the complex.

MD simulations have been used to study the aggregation of fac-[Ir(ppy)₃] molecules in host materials for organic light-emitting diodes (OLEDs). researchgate.net For instance, simulations have shown that fac-[Ir(ppy)₃] molecules tend to be more aggregated in a TCTA:2PTPS:THF host system compared to other similar iridium complexes. researchgate.net In blends with 4,4′-bis(N-carbazolyl)biphenyl (CBP), MD simulations revealed that fac-[Ir(ppy)₃] guest molecules can form connected pathways even at low concentrations (as low as 5 wt. %), which has significant implications for charge transport in OLED devices. aip.orgresearchgate.net These simulations, often combined with kinetic Monte Carlo models, help to understand how the morphology of the blend at the molecular level affects device performance. aip.orgresearchgate.net Furthermore, MD simulations have been employed to model the binding of fac-[Ir(ppy)₂]-based complexes to biological structures like G-quadruplex DNA, providing insights into potential therapeutic applications. nih.gov

Computational Mechanistic Studies for Photocatalytic Cycles and Reaction Pathways

The long-lived triplet excited state of fac-[Ir(ppy)₃] makes it an effective photocatalyst for a variety of chemical transformations, including CO₂ reduction and organic synthesis. researchgate.netnih.govacs.org Computational studies have been instrumental in elucidating the mechanisms of these photocatalytic cycles.

DFT calculations are frequently used to map out the potential energy surfaces of the reaction pathways, identifying key intermediates and transition states. nih.gov For instance, in the context of CO₂ reduction, computational methods can help to understand the electron transfer processes from the photoexcited iridium complex to a catalyst and subsequently to CO₂. nih.gov Theoretical studies have also explored the effect of ligand modifications on the redox potentials and excited-state properties of iridium complexes, providing a rational basis for designing more efficient photocatalysts. aip.orgresearchgate.net By examining the energetics of different steps in the catalytic cycle, such as reductive quenching or energy transfer, computational chemistry provides a powerful tool to predict and optimize the photocatalytic activity of fac-[Ir(ppy)₃] and its derivatives. aip.orgacs.org

Applications in Advanced Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) and Phosphorescent Emitters

The most prominent application of iridium(3+);2-phenylquinoline (B181262) complexes is in the field of Organic Light-Emitting Diodes (OLEDs). These compounds serve as the emissive core in phosphorescent OLEDs (PhOLEDs), which are capable of achieving near-perfect internal conversion of electrical energy into light, a significant leap from their fluorescent counterparts. case.edu

Device Architectures: A typical PhOLED is a multilayer heterojunction device. core.ac.uk The fundamental structure consists of a series of thin organic layers sandwiched between two electrodes: a transparent anode, commonly Indium Tin Oxide (ITO), and a metallic cathode (e.g., Aluminum). core.ac.uk The organic stack is meticulously engineered and typically includes:

Hole Injection Layer (HIL) and Hole Transport Layer (HTL) : These layers facilitate the injection of holes from the anode and their transport towards the emissive layer.

Emissive Layer (EML) : This is the heart of the OLED, where light is generated. In PhOLEDs, it consists of a host material doped with a small percentage of a phosphorescent guest emitter, such as an iridium(3+);2-phenylquinoline complex. uq.edu.au

Hole Blocking Layer (HBL) and Electron Transport Layer (ETL) : These layers confine holes within the EML and facilitate the transport of electrons from the cathode.

Electron Injection Layer (EIL) : This layer enhances the injection of electrons from the cathode. core.ac.uk

Fabrication Strategies: Two primary methods are used for fabricating OLEDs:

Vacuum Thermal Evaporation (VTE) : This technique is used for small-molecule OLEDs. The organic materials are heated in a high-vacuum chamber and deposited layer-by-layer onto the substrate. core.ac.uk This method allows for precise control over film thickness and the creation of complex multilayer structures.

Solution Processing : This method, suitable for both polymers and some small molecules, involves dissolving the organic materials in a solvent and then depositing them onto the substrate using techniques like spin-coating or inkjet printing. core.ac.ukresearchgate.net Solution processing offers the potential for lower-cost, large-area manufacturing.

Operation Principles: The operation of an OLED begins when a voltage is applied across the electrodes. Electrons are injected from the cathode and holes from the anode into the organic layers. core.ac.uk These charge carriers migrate through their respective transport layers towards the EML. Within the emissive layer, an electron and a hole can combine to form an excited state known as an exciton (B1674681). In phosphorescent emitters like this compound, these excitons, including both singlets (25% of the total) and triplets (75%), can radiatively decay to the ground state, emitting a photon in the process. case.edu This ability to harvest all excitons is the key to the high efficiency of PhOLEDs.

This compound complexes are pivotal as phosphorescent emitters because the heavy iridium atom facilitates strong spin-orbit coupling. This allows for efficient intersystem crossing from the singlet excited state to the triplet state and, crucially, makes the radiative decay from the triplet state (phosphorescence) a rapid and highly probable event. This process enables the harvesting of triplet excitons, which are wasted in traditional fluorescent OLEDs, allowing for internal quantum efficiencies to approach 100%. case.edu

By chemically modifying the 2-phenylquinoline ligand and/or the ancillary ligands, the emission color of the iridium complex can be precisely tuned across the visible spectrum.

Red Emitters : Introducing electron-donating or π-conjugation-extending groups to the 2-phenylquinoline ligand typically results in a red-shift of the emission. For instance, complexes based on thieno[3,2-c]quinoline ligands have been developed as highly efficient red emitters. rsc.org A device using (ptq)₂Ir(acac) achieved a high external quantum efficiency (EQE) of 22.9% with deep red coordinates. rsc.org Similarly, modifying the 6-site of the quinoline (B57606) ring with a trifluoromethyl group has produced saturated red phosphors with high brightness. researchgate.net

Green and Orange Emitters : Unsubstituted or minimally substituted 2-phenylquinoline complexes often emit in the orange-to-green region of the spectrum. For example, modifying diphenylquinoline (DPQ) based ligands can produce orange emitters, with one complex achieving an EQE of 21.61%. researchgate.net

Blue Emitters : Achieving stable and efficient deep-blue phosphorescence is particularly challenging due to the high energy of the blue photons, which can lead to material degradation. researchgate.net To achieve blue emission, strong electron-withdrawing groups, such as fluorine atoms, are often incorporated into the phenylquinoline ligands to widen the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org While 2-phenylquinoline derivatives are more commonly associated with red and orange emission, related iridium complexes with fluorinated phenylpyridine ligands are state-of-the-art for blue PhOLEDs. rsc.orgfrontiersin.org

Below is a table summarizing the performance of various OLEDs incorporating derivatives of this compound as emitters.

| Emitter Complex Name | Emission Color | Max. EQE (%) | CIE Coordinates (x, y) | Reference |

| (ptq)₂Ir(acac) | Red | 22.9% | (0.61, 0.36) | rsc.org |

| Ir(CF₃-phq)₂(tmd) | Red | 14.96% | (0.67, 0.33) | researchgate.net |

| Complex 1 (Ir(III) complex with 2-(biphenyl-3-yl)-quinoline) | Red | 10.90% | (0.63, 0.32) | nih.gov |

| m-CF₃DPQIr-HT | Orange | 21.61% | N/A | researchgate.net |

| (DPQ)₂Ir(pic-N-O) | Orange-Red | 14.2% | (0.600, 0.397) | case.edu |

| Ir1 (dfdmappy)₂Ir(phim) | Blue | 28% | (0.16, 0.21) | rsc.org |

The high efficiency of PhOLEDs is rooted in their ability to harvest both singlet and triplet excitons. When electrons and holes recombine in the EML, they form excitons in a 1:3 ratio of singlets to triplets due to spin statistics. In conventional fluorescent OLEDs, only the singlet excitons can emit light rapidly, limiting the theoretical maximum internal quantum efficiency (IQE) to 25%. case.edu

Phosphorescent iridium complexes overcome this limitation. The process typically occurs as follows:

Host Excitation : Excitons are often formed on the host molecules within the EML.

Energy Transfer : The energy from these host excitons is then transferred to the guest iridium complex dopant molecules. This can occur via two primary mechanisms: Förster Resonance Energy Transfer (FRET) for singlet excitons and Dexter Energy Transfer for triplet excitons. uq.edu.au

Intersystem Crossing & Phosphorescence : Once the iridium complex is in an excited state, its strong spin-orbit coupling ensures that both singlet and triplet excitons are rapidly funneled to the lowest-energy triplet state, from which they can all radiatively decay via phosphorescence. case.edunih.gov

Exciton Management is crucial for maintaining high efficiency and prolonging device lifetime. At high brightness levels, high concentrations of triplet excitons can lead to detrimental bimolecular annihilation processes, such as triplet-triplet annihilation (TTA) and triplet-polaron annihilation (TPA). researchgate.netsciexplor.com These processes reduce efficiency (a phenomenon known as "efficiency roll-off") and can generate high-energy states that degrade the emitter and host materials. Strategies to manage excitons include broadening the recombination zone within the EML by using graded dopant concentrations or employing advanced device architectures to reduce the local exciton density. sciexplor.com

Efficient charge transport and balanced recombination are critical for high-performance OLEDs. The energy levels (HOMO and LUMO) of the various organic layers must be carefully aligned to ensure smooth injection and transport of charges while confining them within the emissive layer. acs.org

In a typical host-guest EML system, the this compound dopant molecules often act as deep traps for both holes and electrons. case.eduuq.edu.auacs.org The HOMO and LUMO energy levels of the iridium complex typically lie within the HOMO-LUMO gap of the host material. case.edu This leads to a charge-trapping mechanism where:

Holes and electrons are transported through the host material matrix.

They become trapped on the iridium dopant molecules.

Recombination occurs directly on the guest iridium complex, forming an exciton that then phosphoresces. uq.edu.au

This direct recombination on the guest is a very efficient pathway for light generation. uq.edu.au The optimal dopant concentration is a balance between having enough guest molecules to efficiently trap charges and emit light, while keeping them far enough apart to prevent self-quenching and triplet-triplet annihilation. uq.edu.au A mismatch in the mobility of electrons and holes can lead to a shift in the recombination zone towards one of the transport layers, resulting in reduced efficiency and lifetime.

Significant research has focused on overcoming the key challenges of PhOLEDs, namely improving operational lifetime (especially for blue emitters), reducing efficiency roll-off at high brightness, and achieving high color purity.

| Strategy | Description | Desired Outcome | Reference |

| Molecular Design | Introducing specific functional groups (e.g., trifluoromethyl, fluorine, carbazole) to the 2-phenylquinoline or ancillary ligands. | Tune emission color, improve thermal stability, and adjust HOMO/LUMO levels for better charge balance. | researchgate.netresearchgate.net |

| Host Material Engineering | Developing host materials with high triplet energy to prevent back-energy transfer from the emitter and with balanced charge transport properties. | Enhance energy transfer to the dopant, improve charge balance, and reduce operating voltage. | acs.org |

| Device Architecture Optimization | Using structures like multiple quantum wells (MQW) or graded doping profiles in the EML. | Broaden the recombination zone, reduce exciton density, and minimize triplet-triplet annihilation. | sciexplor.comresearchgate.net |

| Exciton Management | Incorporating a "hot exciton manager" material into the EML. | Provides a pathway for high-energy excitons to cool down non-destructively, preventing degradation of the emitter. | researchgate.netsciexplor.com |

| Interlayer Engineering | Using advanced hole-blocking or electron-blocking layers. | Confine excitons effectively within the EML, preventing exciton quenching at the interfaces and improving efficiency. | researchgate.net |

For color purity, particularly for red emitters, the goal is to achieve saturated colors that meet display standards like the National Television System Committee (NTSC). This is achieved by designing ligands that produce narrow emission spectra. For example, complexes with CIE coordinates of (0.67, 0.33) have been developed, which are very close to pure red. researchgate.net

Light-Emitting Electrochemical Cells (LECs) Utilizing this compound

This compound complexes are also utilized in Light-Emitting Electrochemical Cells (LECs). LECs are a simpler alternative to OLEDs, typically having a single active layer comprising an ionic transition metal complex mixed with an ion-conducting polymer or containing mobile counter-ions. researchgate.netnih.gov

The key difference from an OLED is the operating mechanism. In an LEC, the application of a voltage causes the mobile ions within the active layer to drift towards the electrodes. This accumulation of ions at the interfaces creates a strong electric field that facilitates electron and hole injection. This process dynamically forms a p-i-n junction within the single active layer, allowing for efficient charge recombination on the luminescent iridium complexes. researchgate.netrsc.org

Cationic iridium(III) complexes are a major class of emitters for LECs. nih.gov While neutral complexes like those based on 2-phenylquinoline are the standard for OLEDs, they can be adapted for LECs by being incorporated into an ionic liquid matrix or by designing ionic derivatives. For instance, an anionic iridium complex, Na[Ir(2-phenylquinoline)₂(CN)₂], was synthesized and tested in single-layer LEC devices. researchgate.net Researchers have also developed stable red-emitting LECs using cationic iridium complexes, demonstrating long lifetimes even at high current densities. acs.org The simple, often single-layer, structure of LECs makes them promising for low-cost, large-area lighting applications. rsc.org

Principles of Homogeneous Photoredox Catalysis with Iridium(III) Complexes

Homogeneous photoredox catalysis using iridium(III) complexes, including those with 2-phenylquinoline ligands, operates on the principle of using light energy to generate highly reactive intermediates. beilstein-journals.orgtcichemicals.com The process is initiated when the iridium complex absorbs a photon of visible light, promoting it to an electronically excited state (*IrIII). tcichemicals.com This excited state is a potent single-electron transfer (SET) agent, capable of both donating and accepting an electron, thereby initiating two primary catalytic cycles: oxidative quenching and reductive quenching. beilstein-journals.orgtcichemicals.com

Oxidative Quenching Cycle: In this pathway, the excited photocatalyst (*IrIII) donates an electron to a suitable electron acceptor (A). This generates a more potent oxidant in the form of the Ir(IV) species and a reduced species (A•⁻). The Ir(IV) complex can then oxidize a substrate before being reduced back to its ground state, completing the catalytic cycle. Alternatively, the ground-state Ir(III) catalyst can be regenerated by accepting an electron from a sacrificial electron donor (D), which in turn forms a radical cation (D•+). beilstein-journals.org

Reductive Quenching Cycle: Conversely, the excited photocatalyst (*IrIII) can accept an electron from an electron donor (D), resulting in the formation of a highly reducing Ir(II) species and an oxidized donor (D•+). This potent Ir(II) intermediate can then reduce a substrate (S) to form a radical anion (S•⁻) while regenerating the ground-state Ir(III) catalyst. beilstein-journals.orgresearchgate.net

The versatility of these iridium complexes lies in the ability to tune their redox potentials by modifying the ligands. mdpi.com The cyclometalating 2-phenylquinoline (C^N) ligand and the ancillary diimine (N^N) ligand in the common [Ir(C^N)2(N^N)]+ architecture play crucial roles in determining the complex's photophysical properties and its reactivity in these catalytic cycles. mdpi.commdpi.com This tunability allows for the precise design of photocatalysts tailored for specific chemical transformations.

Organic Transformations Mediated by this compound Photocatalysts

The ability of this compound photocatalysts to generate reactive radical intermediates under mild conditions has been harnessed for a variety of complex organic transformations.

This compound complexes have proven to be powerful catalysts for constructing carbon-carbon bonds, a fundamental process in organic synthesis. They enable the functionalization of simple alkanes and the coupling of various organic fragments. rsc.orgresearchgate.net For instance, these photocatalysts can mediate Minisci-type reactions, allowing the direct alkylation of heteroarenes with alkanes. rsc.org Another significant application is the hydro-alkylation of Michael acceptors. rsc.org In these reactions, the excited iridium complex often initiates a hydrogen atom transfer (HAT) process, generating an alkyl radical from an alkane, which then adds to an electron-deficient olefin to form a new C-C bond. rsc.orgbeilstein-journals.org

Dual catalytic systems, combining an iridium photocatalyst with a nickel catalyst, have emerged as a powerful strategy for C(sp³)–H bond functionalization, enabling cross-coupling reactions under mild conditions. sioc-journal.cn Reductive couplings, such as the hydrogen-mediated coupling of alkynes with activated ketones to form β,γ-unsaturated α-hydroxyesters, have also been successfully demonstrated using iridium catalysts. organic-chemistry.org

Table 1: Examples of C-C Bond Formation Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Photocatalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Minisci-type Alkylation | Cyclic Alkanes | 2-phenylquinoline | Ir photocatalyst, TFA | 4-alkyl-2-phenylquinoline | rsc.org |

| Hydro-alkylation | Alkanes | Michael Acceptors | Ir photocatalysis, Cl source | α-alkylated esters | rsc.org |

This table is representative of reaction types and does not imply the use of the specific "this compound" complex in all examples, but rather the capability of related iridium photocatalysts.

The formation of bonds between carbon and heteroatoms like nitrogen, oxygen, and sulfur is another area where these iridium photocatalysts excel. rsc.org A notable application is the selective oxidation of sulfides to sulfoxides. mdpi.comsemanticscholar.org In a typical setup, the iridium(III) complex, upon irradiation with visible light in an oxygen atmosphere, catalyzes the aerobic oxidation, offering a green and efficient method for this transformation. semanticscholar.orgacs.org Recent research has shown that cyclometalated macrocycle Ir(III) complexes based on 2-phenylquinoline exhibit high stability and can be recycled multiple times without significant loss of activity. nih.govsemanticscholar.org